An In-depth Technical Guide to Phenyl Dichlorophosphate and Diphenyl Chlorophosphate
An In-depth Technical Guide to Phenyl Dichlorophosphate and Diphenyl Chlorophosphate
An authoritative guide for researchers, scientists, and drug development professionals on the chemical structure, properties, synthesis, and reactivity of phenyl dichlorophosphate and diphenyl chlorophosphate, key reagents in organic and medicinal chemistry.
Nomenclature Clarification: The term "chloro(phenoxy)phosphinate" is not a standard chemical name and is ambiguous. This guide focuses on two closely related and well-documented compounds that fit the likely intent of the query: phenyl dichlorophosphate and diphenyl chlorophosphate . These compounds feature a phosphorus center bonded to a phenoxy group(s) and chlorine atom(s).
Chemical Structure and Properties
Phenyl dichlorophosphate and diphenyl chlorophosphate are organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom. They are important reagents in organic synthesis, primarily utilized as phosphorylating agents.[1][2]
Chemical Structure:
-
Phenyl Dichlorophosphate: Features a phosphorus atom bonded to one phenoxy group and two chlorine atoms.
-
Diphenyl Chlorophosphate: Features a phosphorus atom bonded to two phenoxy groups and one chlorine atom.
The physical and chemical properties of these compounds are summarized in the tables below for easy comparison.
Table 1: Physical and Chemical Properties of Phenyl Dichlorophosphate
| Property | Value | Reference(s) |
| Molecular Formula | C6H5Cl2O2P | [3] |
| Molecular Weight | 210.98 g/mol | [3] |
| Appearance | Clear, colorless to very slightly brown liquid | [1] |
| Melting Point | -1 °C | [4] |
| Boiling Point | 241-243 °C | [4] |
| Density | 1.412 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.523 | [4] |
| Solubility | Soluble in chloroform; decomposes in water. | [4] |
| CAS Number | 770-12-7 | [1] |
Table 2: Physical and Chemical Properties of Diphenyl Chlorophosphate
| Property | Value | Reference(s) |
| Molecular Formula | C12H10ClO3P | [5] |
| Molecular Weight | 268.63 g/mol | [5] |
| Appearance | Clear, colorless to light yellow liquid with a pungent odor. | [5] |
| Boiling Point | 314-316 °C at 272 mmHg | [6] |
| Density | 1.296 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.55 | |
| Solubility | Insoluble in water. | [5] |
| CAS Number | 2524-64-3 | [5] |
Experimental Protocols: Synthesis
The synthesis of phenyl dichlorophosphate and diphenyl chlorophosphate typically involves the reaction of phosphorus oxychloride with phenol. The stoichiometry of the reactants is a key factor in determining the final product.
Protocol 1: Synthesis of Phenyl Dichlorophosphate
This protocol describes the synthesis of phenyl dichlorophosphate via the reaction of phosphorus oxychloride with phenol in the presence of a titanium tetrachloride catalyst.[1]
Materials:
-
Phosphorus oxychloride (160 g, 1 mol)
-
Titanium tetrachloride (1 g)
-
Phenol (94 g, 1 mol)
Procedure:
-
To a four-necked flask, add phosphorus oxychloride (160 g) and titanium tetrachloride (1 g).
-
Heat the mixture to 70-80 °C.
-
Slowly add phenol (94 g) dropwise over a period of 2-3 hours.
-
After the addition is complete, maintain the reaction temperature at 80-90 °C for 3-5 hours, until the evolution of hydrogen chloride gas ceases.
-
Remove the excess phosphorus oxychloride by distillation under reduced pressure (30-100 kPa) at a temperature of 30-100 °C.[1]
-
The resulting product is a mixture of mono- and di-substituted phosphorus oxychloride, which can be further purified by vacuum distillation to yield phenyl dichlorophosphate.[1]
Protocol 2: Synthesis of Diphenyl Chlorophosphate
This protocol outlines the synthesis of diphenyl chlorophosphate from diphenyl phosphate and bis(trichloromethyl) carbonate.[7]
Materials:
-
Diphenyl phosphate or its sodium/potassium salt
-
Bis(trichloromethyl) carbonate
-
Organic amine catalyst (e.g., triethylamine)
-
Organic solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, mix diphenyl phosphate (or its salt) and an organic amine catalyst in an organic solvent.
-
Add bis(trichloromethyl) carbonate to the mixture.
-
Allow the reaction to proceed for 1-10 hours at a temperature of 0-60 °C.
-
After the reaction is complete, cool the mixture to below 10 °C and wash with water.
-
Separate the organic phase and dry it with anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Recover the solvent by distillation under normal or reduced pressure.
-
Cool the residue to 0 °C and filter to remove any insoluble substances, yielding diphenyl chlorophosphate.[7]
Reactivity and Applications
Phenyl dichlorophosphate and diphenyl chlorophosphate are versatile reagents in organic synthesis, primarily serving as powerful phosphorylating agents.[1][2] Their reactivity stems from the electrophilic nature of the phosphorus atom and the presence of good leaving groups (chloride ions).
Key Reactions:
-
Phosphorylation of Alcohols and Amines: They react with alcohols and amines to form the corresponding phosphate esters and phosphoramidates, respectively.[1] This is a fundamental transformation in the synthesis of many biologically active molecules and materials.
-
Peptide Synthesis: These reagents are used as coupling agents to facilitate the formation of amide bonds in peptide synthesis.[1]
-
Pfitzner-Moffatt Oxidation: Phenyl dichlorophosphate plays a role in the Pfitzner-Moffatt oxidation, which converts alcohols to aldehydes and ketones.[1]
-
Beckmann Rearrangement: It is also utilized in the Beckmann rearrangement of ketoximes to amides.[1]
-
Synthesis of Heterocycles: Diphenyl chlorophosphate is employed in the synthesis of α-substituted β-lactams.[8]
-
Conversion of Aldoximes to Nitriles: It can be used to convert aldoximes to nitriles.[8]
Biological Activity: Cholinesterase Inhibition
Organophosphorus compounds, including phenyl dichlorophosphate and diphenyl chlorophosphate, are known for their biological activity, most notably as inhibitors of the enzyme acetylcholinesterase (AChE).[9]
Mechanism of Action:
AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[10] Organophosphorus compounds act by phosphorylating the serine residue in the active site of AChE, rendering the enzyme inactive.[9] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[9]
Toxicological Effects:
The inhibition of AChE can lead to a range of toxic effects, from mild symptoms like headache and blurred vision to severe outcomes including respiratory paralysis and death.[11][12] The toxicity of organophosphorus compounds is a significant concern, and handling these reagents requires strict safety precautions.[13]
Visualizations
Synthesis of Phenyl Dichlorophosphate
Caption: Synthesis of Phenyl Dichlorophosphate.
Mechanism of Acetylcholinesterase Inhibition
Caption: Acetylcholinesterase Inhibition Mechanism.
References
- 1. Phenyl dichlorophosphate | 770-12-7 [chemicalbook.com]
- 2. Dphenyl Chlorophosphate - Phosphorylating agent | Syensqo [syensqo.com]
- 3. Phosphorodichloridic acid, phenyl ester | C6H5Cl2O2P | CID 13038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenyl dichlorophosphate CAS#: 770-12-7 [m.chemicalbook.com]
- 5. Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]
- 8. Diphenyl chlorophosphate | 2524-64-3 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Cholinesterase Inhibitors: Part 2: What are cholinesterase inhibitors? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 11. DSpace [iris.who.int]
- 12. Cholinesterase inhibition by organophosphorus compounds and its clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
